三氟乙酸 RGD-4C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RGD-4C Trifluoroacetate is a peptide with integrin binding activity. The Arg-Gly-Asp (RGD) sequence serves as the primary integrin recognition site in extracellular matrix proteins, and peptides containing this sequence can mimic the recognition specificity of the matrix proteins .

Molecular Structure Analysis

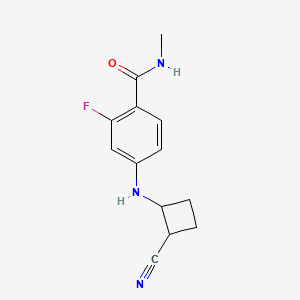

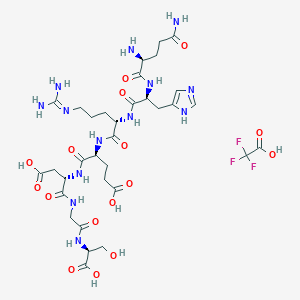

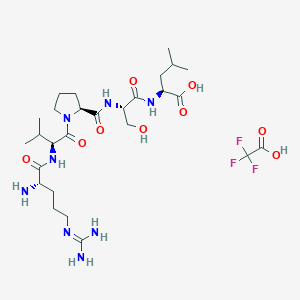

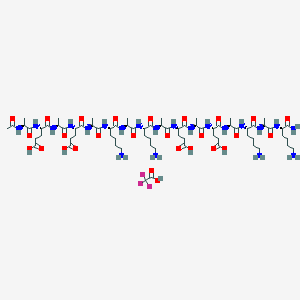

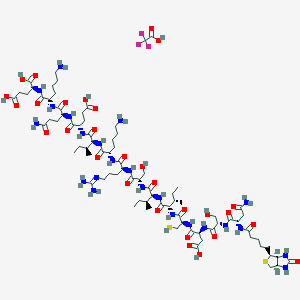

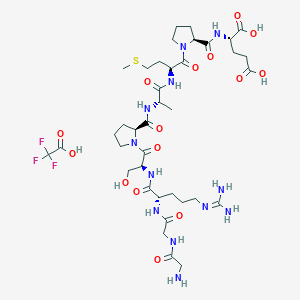

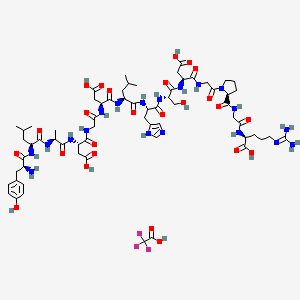

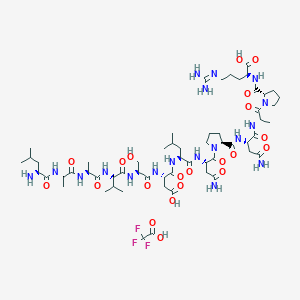

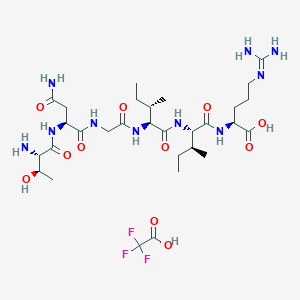

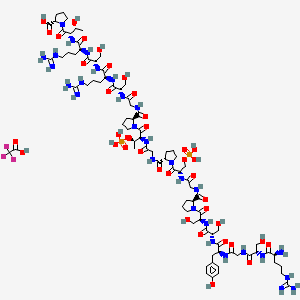

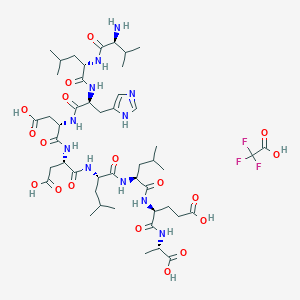

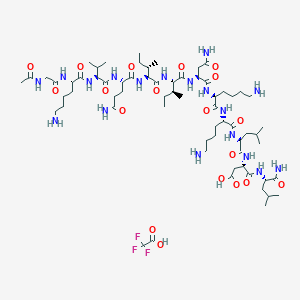

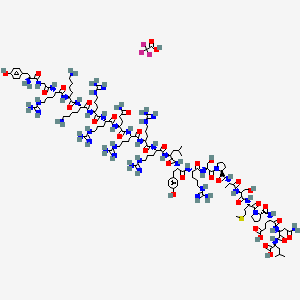

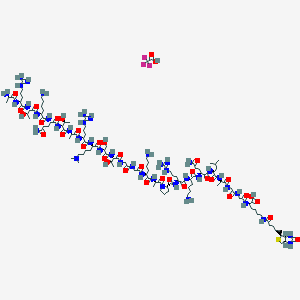

The molecular formula of RGD-4C Trifluoroacetate is C42H60N14O16S4 . It has a molecular weight of 1145.27 . The sequence shortening is ACDCRGDCFCG with a disulfide bridge between Cys2-Cys10 and Cys4-Cys8 .Physical And Chemical Properties Analysis

RGD-4C Trifluoroacetate is a solid substance with a white to off-white color . It’s soluble in DMSO at a concentration of 25 mg/mL .科学研究应用

细胞外基质和骨科材料

对 RGD 肽的研究,包括三氟乙酸 RGD-4C,突出了它们对细胞粘附过程的重大影响,而细胞粘附过程在骨科应用中至关重要。这些肽,尤其是整合素结合 RGD 序列,促进细胞附着、铺展和粘着斑的形成,从而增强骨科材料的生物活性。在这些材料上固定 RGD 序列可以改善植入物在体内的整合和愈合过程。该领域的未来方向涉及探索复杂的肽底物,以进一步优化细胞-材料相互作用 (LeBaron & Athanasiou, 2000)。

优化牙科植入物

在牙科植入物领域,this compound 是生物模拟改性的组成部分,旨在改善牙科植入物表面的细胞粘附。这些改性,包括在新型 TiHfNb 合金表面固定 RGD 肽,在增强植入物与周围组织的生物活性和整合方面显示出有希望的结果。这样的进步强调了 RGD 肽在创造更有效和可靠的牙科植入物技术方面的潜力 (Paredes, Salvagni, & Jm, 2015)。

骨生物学和再生

RGD 肽在骨生物学和再生中的作用一直是相当大的研究兴趣所在。专注于 RGD 序列的研究探索了其在开发新药和控制用于骨再生的材料的生物活性中的应用。RGD 肽的特异性取决于其主链构象和带电侧链的方向,这会显着影响其促进骨细胞粘附和与生物材料整合的有效性。这一研究领域继续为骨修复和再生中的新治疗策略提供潜力 (Schaffner & Dard, 2003)。

肿瘤成像和血管生成

This compound 在肿瘤学领域中的应用,特别是在肿瘤成像和靶向血管生成中,已通过其在 PET 放射示踪剂中的使用得到证明。含 RGD 的肽与肿瘤细胞和新血管上表达的整合素 αvβ3 结合具有很高的特异性,使其成为血管生成成像的有效剂,并可能指导治疗干预。此类研究突出了基于 RGD 的成像在诊断和监测抗血管生成治疗反应中的双重预测价值,为开发更精确的癌症治疗方式提供了见解 (Li, Chen, Yu, & Yuan, 2022)。

靶向药物递送

HPMA 共聚物-RGD 偶联物用于靶向药物递送的开发强调了this compound 在增强化疗疗效方面的潜力。这些偶联物显示出增加的肿瘤蓄积和非靶器官的吸收减少,证明了 RGD 肽在提高抗癌药物治疗指数方面的希望。这种方法代表了靶向递送系统开发中的一个重大进步,该系统可以选择性地将治疗剂递送至肿瘤部位,从而最大程度地减少全身毒性 (Pike & Ghandehari, 2010)。

作用机制

Target of Action

RGD-4C Trifluoroacetate, a double cyclic peptide, binds preferentially to integrins . The primary targets of RGD-4C are integrins, specifically αvβ3 and αvβ5 . These integrins are overexpressed in many cancers such as non-small cell lung cancer and melanoma .

Mode of Action

The mode of action of RGD-4C involves its interaction with integrins on the cell surface. The peptide promotes cell adhesion by interacting with integrin receptors on the cell surface . This interaction allows for the internalization of RGD-4C into targeted cells .

Biochemical Pathways

The biochemical pathways affected by RGD-4C involve cell adhesion and signaling proteins such as fibronectin, vitronectin, and fibrinogen . By binding to integrins, RGD-4C can specifically target cancer cells and the tumor vascular system, enhancing drug delivery efficiency and minimizing adverse effects on healthy tissues .

Pharmacokinetics

It’s known that the peptide can be internalized into targeted cells , suggesting it has good bioavailability

Result of Action

The result of RGD-4C’s action is the enhanced cytotoxic activity against various tumor cell lines . In a subcutaneous syngeneic model of bladder cancer, RGD-4C significantly reduced tumor growth in a dose-dependent manner . Furthermore, the systemic administration of RGD-4C in combination with other chemotherapeutic drugs increased the survival of mice bearing orthotopic bladder cancer .

Action Environment

The action environment of RGD-4C Trifluoroacetate is primarily within the tumor microenvironment, where the overexpression of integrins αvβ3 and αvβ5 occurs . The peptide’s action, efficacy, and stability could potentially be influenced by factors within this environment, such as the presence of other cell types, the extracellular matrix, and the tumor’s vascular system.

安全和危害

生化分析

Biochemical Properties

RGD-4C Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The fusion of RGD-4C with Saporin (SAP) enables selective delivery of this toxin to tumors, thereby enhancing its antitumor activity .

Cellular Effects

RGD-4C Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

RGD-4C Trifluoroacetate exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of RGD-4C Trifluoroacetate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of RGD-4C Trifluoroacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

RGD-4C Trifluoroacetate is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

RGD-4C Trifluoroacetate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

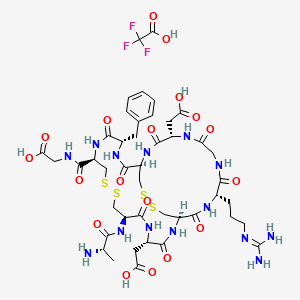

IUPAC Name |

2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N14O16S4.C2HF3O2/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28;3-2(4,5)1(6)7/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46);(H,6,7)/t19-,21-,22-,23-,24-,25-,26-,27-,28-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLVAVHKXVRFPP-AVWCAVILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61F3N14O18S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。